

# Application Notes and Protocols for In Vitro Kinase Assays with AMG28

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## Compound of Interest

Compound Name: AMG28

Cat. No.: B10830891

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## Introduction

**AMG28** is a potent kinase inhibitor characterized by its narrow kinome-wide selectivity.<sup>[1]</sup> Accurate and reproducible in vitro kinase assays are fundamental for characterizing the potency, selectivity, and mechanism of action of inhibitors like **AMG28**. This document provides detailed protocols and data presentation guidelines for conducting in vitro kinase assays with **AMG28**, tailored for researchers in academic and industrial drug discovery settings. The protocols described herein are based on established, commercially available assay platforms and can be adapted for various kinases of interest.

## Data Presentation: Quantitative Inhibition Data for AMG28

The inhibitory activity of **AMG28** has been quantified against a panel of wild-type human kinases. The half-maximal inhibitory concentration (IC<sub>50</sub>) values provide a clear measure of the compound's potency and selectivity. This data is crucial for identifying primary targets and potential off-target effects.

Kinase Target	IC50 (nM)
PIKfyve	2.2
CLK2	11
STK17B	12
CLK4	13
TNK1	17
MAP4K3	21
STK17A	24
CLK1	26
CLK3	30
MAP4K5	45
MINK1	48
TNIK	72
MAP4K1	86
MAP4K2	110
YSK4	130
DYRK3	180
DYRK1B	200
DYRK1A	220
HIPK1	260
HIPK3	330
HIPK2	420
GAK	>1000

Table 1: Selective Enzymatic IC<sub>50</sub> Values for **AMG28**. This table summarizes the inhibitory potency of **AMG28** against a panel of understudied kinases and their family members. The IC<sub>50</sub> values were determined using commercially available enzymatic assays.[\[1\]](#)

## Experimental Protocols

The following protocols describe generalized luminescence-based and fluorescence-based in vitro kinase assays suitable for determining the inhibitory activity of **AMG28**. These assays are widely used in high-throughput screening and inhibitor characterization.

### Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol is based on the principle of quantifying the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant Kinase (e.g., PIKfyve from SignalChem)
- Kinase Substrate (specific to the kinase of interest)
- **AMG28** (dissolved in DMSO)
- ATP (Ultra-Pure)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 96-well or 384-well plates
- Multichannel pipettes or automated liquid handler
- Plate-reading luminometer

Protocol:

- **Compound Preparation:** Prepare a serial dilution of **AMG28** in DMSO. A typical starting concentration for the highest dose would be 100  $\mu$ M. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **Kinase Reaction Setup:**
  - Add 2.5  $\mu$ L of the diluted **AMG28** or DMSO (for control wells) to the wells of a white assay plate.
  - Add 2.5  $\mu$ L of a solution containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be empirically determined.
  - To initiate the kinase reaction, add 5  $\mu$ L of ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the  $K_m$  value for the specific kinase.
  - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- **Reaction Termination and ADP Detection:**
  - Add 10  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate the plate at room temperature for 40 minutes.
  - Add 20  $\mu$ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
  - Incubate the plate at room temperature for 30-60 minutes.
- **Data Acquisition and Analysis:**
  - Measure the luminescence using a plate-reading luminometer.
  - The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

- Calculate the percentage of inhibition for each **AMG28** concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the **AMG28** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Fluorescence-Based In Vitro Kinase Assay (e.g., LanthaScreen™)

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format to measure kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

### Materials:

- Recombinant Kinase (tagged, e.g., GST-tagged)
- Fluorescein-labeled Kinase Substrate
- **AMG28** (dissolved in DMSO)
- ATP
- Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- LanthaScreen™ Tb-anti-tag Antibody (e.g., Tb-anti-GST)
- TR-FRET Dilution Buffer
- Black, low-volume 384-well plates
- Multichannel pipettes or automated liquid handler
- TR-FRET capable plate reader

### Protocol:

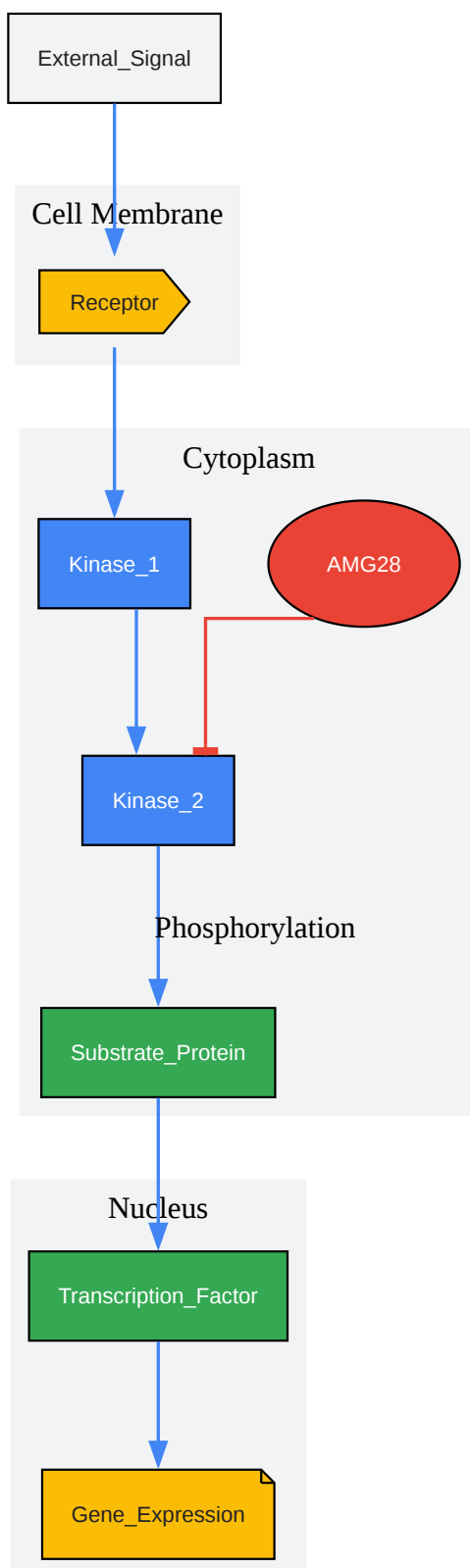
- Compound Preparation: Prepare a serial dilution of **AMG28** in DMSO and then in kinase assay buffer, ensuring the final DMSO concentration is below 1%.
- Kinase Reaction Setup:
  - Add 2.5 µL of the diluted **AMG28** or DMSO control to the wells of a black assay plate.
  - Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations will need to be determined empirically.
  - Add 2.5 µL of the 2X kinase/substrate solution to each well.
  - Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase assay buffer.
  - Incubate the plate at room temperature for 60 minutes.
- Detection:
  - Prepare a 2X Stop/Detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
  - Add 10 µL of the Stop/Detection solution to each well.
  - Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.
- Data Acquisition and Analysis:
  - Measure the TR-FRET signal using a plate reader (excitation ~340 nm, emission at ~495 nm and ~520 nm for terbium and fluorescein, respectively).
  - Calculate the emission ratio (520 nm / 495 nm). The ratio will increase with increasing substrate phosphorylation.
  - Calculate the percentage of inhibition for each **AMG28** concentration relative to the DMSO control.

- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the **AMG28** concentration and fitting to a dose-response curve.

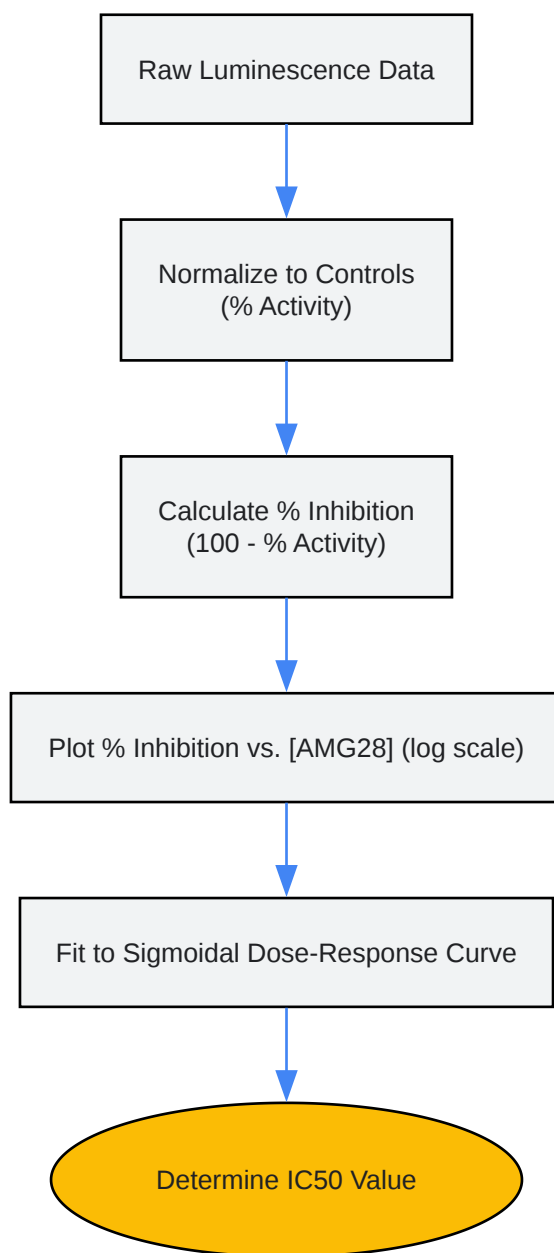
## Visualizations

### Signaling Pathway Context

While a specific signaling pathway for all of **AMG28**'s targets is broad, a generalized kinase signaling cascade can be depicted to illustrate the point of intervention for a kinase inhibitor.







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## References

- 1. worldwide.promega.com [worldwide.promega.com]
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